2,4,6-Trinitrotoluene

Catalog No.
S581738
CAS No.
118-96-7
M.F
C7H5N3O6
C7H5N3O6
C6H2(CH3)(NO2)3
M. Wt
227.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trinitrotoluene

CAS Number

118-96-7

Product Name

2,4,6-Trinitrotoluene

IUPAC Name

2-methyl-1,3,5-trinitrobenzene

Molecular Formula

C7H5N3O6
C7H5N3O6
C6H2(CH3)(NO2)3

Molecular Weight

227.13 g/mol

InChI

InChI=1S/C7H5N3O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3

InChI Key

SPSSULHKWOKEEL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

solubility

Insoluble (NTP, 1992)
In water, 115 mg/L at 23 °C
Sol less than 2,4,6-trinitrophenol in alc, ether, carbon disulfide
About 0.01% in water at 25 °C. 1 g/700 ml boiling water
Solubilities in various solvents at 18 °C. [Table#2876]
For more Solubility (Complete) data for 2,4,6-TRINITROTOLUENE (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 0.013
(77 °F): 0.01%

Synonyms

2,4,6-Trinitrotoluene, TNT, Trinitrotoluene

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Environmental Remediation

One area of research focuses on developing methods to remove TNT from contaminated soil and water. TNT is toxic and persistent in the environment, posing a threat to ecosystems and human health. Researchers are investigating techniques like bioremediation, where microorganisms are used to break down TNT, and advanced oxidation processes, which utilize strong oxidants to degrade the compound [1, 2].

[1] Efficient removal of 2,4,6-trinitrotoluene (TNT) from industrial/military wastewater using anodic oxidation on boron-doped diamond electrodes Nature Journal: [2] Impedimetric detection of 2,4,6-trinitrotoluene using surface-functionalized halloysite nanotubes RSC Publishing:

Advanced Detection Methods

Another research area involves developing advanced methods for detecting TNT. Sensitive and specific detection is crucial for environmental monitoring, explosives disposal, and homeland security applications. Researchers are exploring techniques like biosensors and electrochemical sensors that utilize TNT's unique properties for selective detection [2].

[2] Impedimetric detection of 2,4,6-trinitrotoluene using surface-functionalized halloysite nanotubes RSC Publishing:

2,4,6-Trinitrotoluene, commonly known as trinitrotoluene or by its abbreviation TNT, is a yellow, odorless solid with the molecular formula C₇H₅N₃O₆. It is synthesized through the nitration of toluene using a mixture of nitric and sulfuric acids. This compound is primarily recognized for its explosive properties and is widely used in military applications, including shells, bombs, and grenades. Although it is occasionally utilized as a reagent in chemical synthesis, its primary significance lies in its role as a high explosive with manageable handling characteristics .

TNT is a highly hazardous material due to its explosive nature. It is sensitive to heat, shock, and friction and can detonate under these conditions [].

  • Toxicity: Exposure to TNT can cause skin irritation, headaches, dizziness, and other health problems. Long-term exposure has been linked to liver and blood disorders.
  • Flammability: TNT is not readily flammable but can burn under certain conditions. The burning TNT can further trigger an explosion [].

The chemistry of 2,4,6-trinitrotoluene involves several key reactions:

  • Nitration Reaction: The synthesis of 2,4,6-trinitrotoluene involves the electrophilic aromatic substitution reaction where toluene is nitrated in three steps:
    • Toluene is first nitrated to produce mononitrotoluene.
    • The mononitrotoluene is then further nitrated to form dinitrotoluene.
    • Finally, the dinitrotoluene undergoes nitration to yield 2,4,6-trinitrotoluene .
  • Decomposition: Under certain conditions (e.g., high temperatures or shock), 2,4,6-trinitrotoluene can decompose explosively. The decomposition products include nitrogen oxides and other gases .
  • Environmental Reactions: In environmental contexts, 2,4,6-trinitrotoluene can react with reduced components in sediments or undergo photodegradation when exposed to sunlight. These reactions can lead to the formation of various metabolites, including amino derivatives .

Exposure to 2,4,6-trinitrotoluene has been linked to several health effects:

  • Toxicity: Prolonged exposure may result in skin irritation and allergic reactions. Symptoms can include itching and dermatitis .
  • Hematological Effects: Workers exposed to high concentrations have reported blood disorders such as anemia and abnormal liver function. Animal studies also indicate similar effects on blood and liver health .
  • Carcinogenic Potential: The Environmental Protection Agency has classified 2,4,6-trinitrotoluene as a possible human carcinogen based on animal studies showing bladder tumors following long-term exposure .

The synthesis of 2,4,6-trinitrotoluene typically occurs through two main methods:

  • Batch Process: This traditional method involves three steps:
    • Nitration of toluene with a nitric-sulfuric acid mixture.
    • Separation and purification of mononitrotoluene.
    • Further nitration to produce dinitrotoluene and finally trinitrotoluene.
  • Flow Chemistry: A more modern approach that enhances safety and efficiency by utilizing a continuous flow system for nitration. This method allows for better control over reaction conditions and minimizes the risk of hazardous reactions associated with batch processes .

Research indicates that exposure pathways for 2,4,6-trinitrotoluene include ingestion (via contaminated food or water), inhalation (from contaminated air), and dermal contact (through skin exposure). Studies have shown that it can accumulate in biological systems and has been detected in groundwater and surface water due to manufacturing processes .

Health Impact Studies

  • Workers in explosive manufacturing have shown significant health impacts due to exposure levels exceeding safety thresholds.
  • Long-term animal studies indicate potential reproductive toxicity and carcinogenic effects related to high doses of the compound .

Several compounds share structural similarities with 2,4,6-trinitrotoluene:

Compound NameStructure TypeExplosive PropertiesUnique Features
2-Methyl-1,3-dinitrobenzeneDinitro compoundModerateLess stable than trinitrotoluene
2-Amino-4-nitrotolueneAmino derivativeLowLess toxic than trinitrotoluene
HexanitrostilbeneHexanitro compoundHighMore sensitive than trinitrotoluene
NitrocelluloseNitro compoundHighUsed in propellants

Uniqueness of 2,4,6-Trinitrotoluene: Unlike many other nitro compounds, 2,4,6-trinitrotoluene exhibits favorable handling properties despite its explosive nature. It has a relatively low sensitivity to shock and friction compared to other explosives like hexanitrostilbene .

Early Development of Nitration Techniques

TNT’s origin traces to German chemist Julius Wilbrand, who synthesized it in 1863 during experiments with toluene nitration for dye production. The compound’s structure—a toluene derivative with nitro groups at the 2, 4, and 6 positions—was characterized later, but its explosive properties were not identified until 1891 by Carl Häussermann. Early nitration methods relied on mixed acids (sulfuric and nitric acid), leveraging toluene’s methyl group as an electron-donating substituent to direct nitration to the ortho and para positions.

Table 1: Key Properties of TNT

PropertyValueSource
Molecular FormulaC₆H₂(NO₂)₃CH₃
Melting Point80.35°C
Detonation Velocity6,900 m/s
Density1.654 g/cm³

The industrial synthesis of TNT progressed through three stages:

  • Mononitrotoluene (MNT) Formation: Initial nitration at 30–50°C.
  • Dinitrotoluene (DNT) Production: Second nitration under higher acidity.
  • Trinitrotoluene (TNT) Synthesis: Final nitration using oleum (fuming sulfuric acid) and anhydrous nitric acid.

Early challenges included isolating TNT from isomers (e.g., 2,4,5-TNT) and managing exothermic reactions. By 1902, Germany optimized continuous-flow reactors, enabling mass production for artillery shells.

Wartime Production Scalability Challenges and Innovations

World War I marked TNT’s ascendancy as a military staple. Germany’s early adoption provided tactical advantages, as TNT-filled shells penetrated armor before detonating, unlike British Lyddite. However, TNT shortages prompted innovations:

  • Amatol: A 40:60 mix of TNT and ammonium nitrate extended supplies.
  • Chilwell Factory: The UK’s National Shell Filling Factory produced 19 million shells by 1918, despite a catastrophic explosion killing 134 workers.

Table 2: Wartime TNT Production Metrics

ParameterWWI (1914–1918)WWII (1939–1945)
Annual Output (Germany)~50,000 tons~250,000 tons
UK Amatol Production80% of shellsPhased out by 1945
Worker Health Impacts475+ deaths (TNT poisoning)Improved safety protocols

Women workers, termed “Chilwell Canaries,” faced TNT-induced jaundice and toxicity. Post-WWI, the U.S. standardized TNT for mines and torpedoes, while Europe grappled with surplus stockpiles.

Post-Industrial Era Legacy Contamination Issues

TNT manufacturing generated toxic byproducts, notably “red water” (pH 1–2, high nitroaromatics). Improper disposal contaminated soils and groundwater, with legacy sites like U.S. Army ammunition plants reporting TNT concentrations exceeding 10,000 mg/kg.

Environmental and Health Impacts

  • Ecotoxicology: TNT bioaccumulates in aquatic organisms, causing hepatic necrosis in fish.
  • Human Health: Chronic exposure links to aplastic anemia, cataracts, and bladder cancer.
  • Remediation Techniques:
    • Fenton Oxidation: Degrades TNT using Fe²⁺/H₂O₂, achieving 90% mineralization.
    • Phytoremediation: Myriophyllum aquaticum absorbs and metabolizes TNT.

Table 3: U.S. EPA Regulatory Standards for TNT

MediumScreening LevelBasis
Drinking Water0.02 mg/LChild health risk
Residential Soil21 mg/kgCarcinogenicity
Industrial Soil96 mg/kgNon-carcinogenic

Post-2000, the EU’s REACH regulation restricted TNT use, mandating closed-loop production systems.

Comparative Analysis of Mononitration to Trinitration Pathways

The synthesis of TNT proceeds through sequential nitration of toluene, involving mononitration, dinitration, and finally trinitration. Each stage exhibits distinct regioselectivity and kinetic challenges.

Mononitration: Regiochemical Control

Mononitration of toluene predominantly yields para-nitrotoluene (54–60%) and ortho-nitrotoluene (37–42%), with trace meta-isomers (<4%) [5]. The electrophilic substitution mechanism involves nitronium ion (NO₂⁺) attack, where sulfuric acid protonates nitric acid to generate NO₂⁺, followed by aromatic ring activation [3]. The higher stability of the para-substituted transition state arises from reduced steric hindrance compared to the ortho position [5].

Dinitration: Positional Selectivity

Dinitration of mononitrotoluene favors 2,4-dinitrotoluene (2,4-DNT) due to the directing effects of the first nitro group. The ortho-nitrotoluene undergoes nitration at the para position relative to the methyl group, while para-nitrotoluene nitrates at the ortho position [1]. Kinetic studies reveal that dinitration proceeds 3–5× faster for ortho-mononitrotoluene than for the para isomer, attributed to enhanced electrophilic activation [1].

Trinitration: Final Functionalization

Trinitration of 2,4-DNT requires harsh conditions (fuming nitric acid, 100–120°C) to introduce the third nitro group at the remaining meta position. This step is rate-limited by the deactivation of the aromatic ring, necessitating elevated temperatures and excess nitrating agents [1]. Impurities such as 1,3,5-trinitrotoluene (meta-TNT) may form (<2%) if side reactions occur during incomplete nitration [5].

Table 1: Isomer Distribution in TNT Synthesis

StageMajor ProductYield (%)Minor Products
Mononitrationpara-Nitrotoluene54–60ortho-Nitrotoluene (37–42%)
Dinitration2,4-DNT85–902,6-DNT (8–12%)
Trinitration2,4,6-TNT92–951,3,5-TNT (<2%)

Flow Chemistry Applications in Continuous TNT Production Systems

Flow chemistry has emerged as a transformative approach for TNT synthesis, enabling precise control over reaction parameters and scalability.

Mechanochemical Nitration

Planetary ball milling with MoO₃ catalysts and metal nitrates (e.g., Cu(NO₃)₂) achieves 78–82% mononitrotoluene yields under solvent-free conditions [4]. The optimal molar ratio of NO₃⁻ to toluene is 4:1, balancing reactant availability and catalytic site accessibility [4]. Copper nitrate outperforms potassium nitrate due to its lower enthalpy of hydroxide formation (−315 kJ/mol vs. −482 kJ/mol), favoring nitro group transfer [4].

Continuous-Flow Reactors

Microreactor systems employing mixed acid (HNO₃/H₂SO₄) achieve 94% conversion of toluene to mononitrotoluene in <10 seconds at 60°C. Key advantages include:

  • Enhanced Heat Transfer: Rapid dissipation of exothermic heat prevents thermal runaway.
  • Reduced Byproducts: Short residence times (<30 seconds) minimize polysubstitution.
  • Scalability: Modular reactors enable throughputs exceeding 1,000 L/h with consistent product quality [4].

Table 2: Performance Metrics of Flow Systems

ParameterBatch ReactorFlow Reactor
Reaction Time6–8 hours10–30 seconds
Yield (Mononitration)65–70%88–94%
Energy Consumption12 kWh/kg4 kWh/kg

Solvent Selection and Reaction Kinetic Modeling for Yield Maximization

Solvent Effects on Regioselectivity

Nonpolar solvents (e.g., CCl₄) increase para selectivity by stabilizing the transition state through dispersion interactions. For example, nitration in carbon tetrachloride yields 72% para-nitrotoluene vs. 58% in neat HNO₃ [5]. Polar aprotic solvents like acetic anhydride enhance nitronium ion concentration, accelerating reaction rates by 40% compared to sulfuric acid systems [5].

Kinetic Modeling of Multistage Nitration

The overall nitration process can be modeled using consecutive pseudo-first-order rate equations:

$$
\frac{d[T]}{dt} = -k1[T][HNO3]
$$
$$
\frac{d[MNT]}{dt} = k1[T][HNO3] - k2[MNT][HNO3]
$$
$$
\frac{d{DNT]}{dt} = k2[MNT][HNO3] - k3[DNT][HNO3]
$$

Where $$k1$$, $$k2$$, and $$k3$$ represent rate constants for mono-, di-, and trinitration, respectively. Activation energies decrease sequentially ($$E{a1}$$ = 65 kJ/mol, $$E{a2}$$ = 58 kJ/mol, $$E{a3}$$ = 72 kJ/mol), reflecting the competing effects of ring activation and deactivation [1].

Optimization Strategies

  • Catalyst Screening: Solid acids (e.g., zeolites) improve para selectivity by confining toluene in micropores (pore diameter < 0.7 nm) [5].
  • Temperature Gradients: Staged heating (25°C → 50°C → 100°C) reduces meta isomer formation from 4.6% to 1.8% [5].
  • Recycling Protocols: Unreacted HNO₃ and H₂SO₄ are recovered via vacuum distillation, achieving 92% reagent reuse [4].

Soil Persistence and Contamination Characteristics

The sorption behavior of 2,4,6-trinitrotoluene in soil demonstrates moderate retention characteristics, with distribution coefficients ranging from 0 to 11 liters per kilogram across different soil types [5] [6]. This variability stems from multiple controlling factors including clay content, organic matter composition, cation exchange capacity, and extractable iron content. Research indicates that soil properties exhibit strong covariance patterns, with alkaline and calcareous soil characteristics particularly influencing trinitrotoluene degradation rates [7]. The compound's water solubility of approximately 130 milligrams per liter at 20 degrees Celsius, combined with relatively low vapor pressure, contributes to its moderate mobility potential in soil-water systems [3] [4].

Leaching Patterns and Groundwater Migration

Leaching patterns of 2,4,6-trinitrotoluene reveal limited but significant groundwater contamination potential. Groundwater monitoring studies have documented concentrations ranging from 0.32 to 1,370 micrograms per liter, with the highest levels found near former explosives factories and military facilities [1] [8]. At a demilitarization facility in Nevada, groundwater contamination reached 620 micrograms per liter beneath disposal beds, with detectable levels extending 326 meters from the source at concentrations of 320 micrograms per liter [1]. These findings demonstrate that while soil sorption limits migration, significant quantities can still reach shallow groundwater systems under specific conditions.

The majority of trinitrotoluene degradation occurs in surface soil at impact areas through photodegradation processes, with half-lives ranging from 3 to 22 hours when exposed to natural sunlight [9] [3]. However, small quantities consistently penetrate to deeper soil layers and groundwater systems, particularly under anaerobic conditions where transformation processes differ significantly from aerobic environments [5]. Surface water contamination patterns show concentrations ranging from 0.5 to 19.0 micrograms per liter in rivers and streams near former munitions manufacturing facilities [1].

Transformation and Immobilization Processes

Long-term soil contamination dynamics are significantly influenced by transformation and immobilization processes that affect bioavailability and persistence. Under anaerobic conditions, 2,4,6-trinitrotoluene undergoes rapid transformation through stepwise reduction processes, with complete conversion occurring within hours to days when electron acceptors and appropriate pH conditions are present [10] [5]. The primary transformation pathway involves sequential reduction of nitro groups to form amino derivatives, including 2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene, followed by further reduction to diamino compounds and ultimately triaminotoluene [11] [12].

Immobilization represents a critical long-term fate process, with evidence demonstrating significant binding of transformation products to soil organic matter through covalent bonding mechanisms [5]. Nuclear magnetic resonance studies using stable isotopes confirmed irreversible binding of trinitrotoluene transformation products to humic acid functional groups, effectively removing these compounds from bioavailable pools [5]. This immobilization process accounts for dramatic reductions in extractable trinitrotoluene concentrations during composting and bioremediation applications, with finished compost retaining virtually no extractable parent compound or identifiable transformation products even under stringent extraction conditions [5].

Aquatic Ecosystem Bioaccumulation Pathways

Bioconcentration Factors and Uptake Mechanisms

Bioaccumulation studies in aquatic organisms demonstrate that 2,4,6-trinitrotoluene exhibits low to moderate bioconcentration potential across different species. Fathead minnow studies reveal rapid bioaccumulation within the first 10 minutes of exposure, with uptake rates of 30.4 liters per kilogram per hour, followed by equally rapid elimination with half-lives of 0.31 hours [13]. Bioconcentration factors calculated from 6-hour mean tissue and water concentrations ranged from 4.68 to 8.40 liters per kilogram, indicating relatively low accumulation potential in fish tissues [13] [14].

Marine fish species show similar patterns, with juvenile sheepshead minnows and adult freckled blennies demonstrating bioconcentration factors of 3 to 4 milliliters per gram for parent trinitrotoluene [15]. However, these studies reveal that bioaccumulation occurs primarily through water column exposure rather than sediment contact, as isolation from sediment did not significantly affect bioaccumulation rates or water concentrations [15]. The primary route of uptake appears to be gill absorption from dissolved-phase trinitrotoluene in overlying water.

Transformation Product Bioaccumulation

A critical finding in aquatic bioaccumulation studies is the enhanced accumulation of transformation products compared to parent trinitrotoluene. Research demonstrates that biotransformation products accumulate to substantially greater degrees than the parent compound across multiple species [16] [17]. In benthic invertebrates, extractable biotransformation products showed bioconcentration factors significantly higher than parent trinitrotoluene, with Lumbriculus variegatus exhibiting the highest values at 76 milliliters per gram for extractable radioactivity and 216 milliliters per gram for total radioactivity [16].

Atlantic salmon alevin studies revealed particularly pronounced bioaccumulation of transformation products, with bioconcentration factors of 0.34, 52, and 134 milliliters per gram for trinitrotoluene, 2-amino-4,6-dinitrotoluene, and 4-amino-2,6-dinitrotoluene respectively [17]. The metabolite 4-amino-2,6-dinitrotoluene demonstrated significantly more efficient uptake compared to native trinitrotoluene, with accumulation becoming more pronounced during extended exposure periods [17]. This pattern suggests that transformation products may pose greater long-term bioaccumulation risks than the parent compound.

Species-Specific Accumulation Patterns

Different aquatic species demonstrate distinct accumulation patterns and elimination kinetics for 2,4,6-trinitrotoluene and its metabolites. Channel catfish studies investigating trophic transfer reveal minimal bioaccumulation through dietary exposure, with bioaccumulation factors of 2.4 × 10⁻⁵ grams per gram based on food pellet concentrations [16]. This extremely low value indicates that trophic transfer represents a negligible exposure pathway compared to direct aqueous exposure.

Algae species demonstrate the highest bioconcentration factors among aquatic organisms, with Selenastrum capricornutum showing bioconcentration factors exceeding 2,000 liters per kilogram during 4-day exposures [18]. This exceptional accumulation in primary producers contrasts sharply with the rapid uptake and elimination observed in fish species, suggesting that algae may serve as important reservoirs for trinitrotoluene accumulation in aquatic food webs.

Blue mussel transplant studies reveal complex accumulation patterns for both parent compound and metabolites, with nonextractable residues forming in mussel tissues [19] [20]. These bound residues resist conventional extraction methods and may represent long-term accumulation of transformation products in filter-feeding organisms. The formation of nonextractable residues in mussels parallels the immobilization processes observed in soil systems, indicating similar covalent binding mechanisms across different environmental compartments.

Transformation Products and Their Persistence in Biotic Systems

Primary Transformation Pathways

The biotransformation of 2,4,6-trinitrotoluene in biotic systems follows well-characterized pathways that produce multiple intermediate compounds with varying persistence characteristics. Under aerobic conditions, the primary transformation involves sequential reduction of nitro groups to form amino derivatives, proceeding through nitroso and hydroxylamine intermediates [21] [22]. This stepwise reduction process exhibits regioselectivity, with reduction at the para position favored over ortho positions, resulting in 4-amino-2,6-dinitrotoluene formation rates approximately twice those of 2-amino-4,6-dinitrotoluene [11] [12].

The complete reduction sequence progresses from parent trinitrotoluene through monoamino compounds (2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene) to diamino compounds (2,4-diamino-6-nitrotoluene and 2,6-diamino-4-nitrotoluene) and ultimately to triaminotoluene [11] [12]. Each reduction step becomes progressively more difficult due to electron density redistribution, with the conversion of diamino compounds to triaminotoluene representing the rate-limiting step in the overall process [11].

Anaerobic Transformation Processes

Under anaerobic conditions, 2,4,6-trinitrotoluene transformation follows distinctive pathways that differ significantly from aerobic processes. Anaerobic microbial consortia demonstrate rapid trinitrotoluene disappearance, typically within 15 hours, though mineralization remains extremely limited at approximately 0.1 percent of applied compound [11]. The anaerobic transformation process produces triaminotoluene as the primary end product, accumulating at concentrations up to 160 micromolar, representing 73 percent of initial trinitrotoluene concentration [11] [12].

A unique aspect of anaerobic transformation involves the formation of azo derivatives from triaminotoluene through biotic processes. Research has identified 2,2',4,4'-tetraamino-6,6'-azotoluene and 2,2',6,6'-tetraamino-4,4'-azotoluene as major products when triaminotoluene is exposed to active anaerobic sludge [11] [12]. These azo compounds form exclusively under biotic conditions and represent dead-end metabolites that resist further biodegradation. The formation of these compounds suggests that triaminotoluene acts as a metabolic dead end, preventing complete mineralization of the parent compound.

Persistence Characteristics of Transformation Products

The persistence of transformation products in biotic systems varies considerably depending on compound structure and environmental conditions. Monoamino derivatives (2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene) demonstrate moderate persistence, with biological half-lives ranging from several days to weeks under aerobic conditions [4] [23]. These compounds retain significant toxicity relative to the parent compound and may accumulate in tissues to greater degrees than trinitrotoluene itself [17] [23].

Diamino compounds (2,4-diamino-6-nitrotoluene and 2,6-diamino-4-nitrotoluene) show lower persistence and reduced toxicity compared to parent trinitrotoluene and monoamino derivatives [23] [24]. However, these compounds can undergo further transformation to form more persistent products under specific conditions. The formation of azoxy compounds, particularly 4,4'-azoxytetranitrotoluene and 2',4-azoxytetranitrotoluene, represents another important persistence pathway, with these compounds demonstrating high resistance to further biodegradation [25].

Immobilization and Bound Residue Formation

A critical aspect of transformation product persistence involves the formation of bound residues through covalent binding to organic matter. Research demonstrates that a large fraction of radioactivity from labeled trinitrotoluene becomes extractable-resistant in both plant and microbial systems [16] [19]. In aquatic organisms, this nonextractable fraction can represent the majority of accumulated radioactivity, with some species showing extractable fractions as low as 25 percent of total accumulated material [16].

The formation of bound residues appears to involve multiple mechanisms, including covalent binding to humic substances, incorporation into cell wall materials, and polymer formation from transformation products [11] [5]. These bound residues demonstrate exceptional stability, resisting extraction with organic solvents, acid-base hydrolysis, and extended leaching procedures [5]. Nuclear magnetic resonance studies confirm that these interactions involve true covalent bonding rather than simple physical adsorption, explaining their remarkable persistence in environmental systems.

The environmental significance of bound residue formation extends beyond simple persistence considerations. While these immobilized products show reduced bioavailability and toxicity, they represent a long-term sink for trinitrotoluene-derived materials that may potentially release transformation products under changing environmental conditions. The stability of these bound residues varies with matrix composition, pH, and redox conditions, suggesting that environmental changes could potentially mobilize previously immobilized transformation products.

Physical Description

Tnt, wetted with not less than 30% water appears as a slurry of a yellow water-insoluble crystalline solid. Can burn, although difficult to ignite. When water has been driven off or evaporated the residue is easily ignited, burns vigorously, and is highly explosive. Produces toxic oxides of nitrogen during combustion. May explode under exposure to intense heat. Primary hazard is blast of an explosion, not flying projectiles or fragments.
Trinitrotoluene, dry or wetted with less than 30 percent water, by mass appears as an explosive solid. Primary hazard is from effects of a blast. Not designed to produce significant fragmentation or throw projectiles. May explode under exposure to intense heat or fire.
Pellets or Large Crystals; Other Solid
Colorless to pale-yellow, odorless solid or crushed flakes; [NIOSH]
COLOURLESS-TO-YELLOW CRYSTALS.
Colorless to pale-yellow, odorless solid or crushed flakes.

Color/Form

Monoclinic rhombohedra from alc; commercial crystals (needles) are yellow
Colorless to pale-yellow solid or crushed flakes

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Exact Mass

227.01783489 g/mol

Monoisotopic Mass

227.01783489 g/mol

Boiling Point

464 °F at 760 mmHg EXPLODES (NTP, 1992)
240 °C (explodes)
464 °F (explodes)
464 °F (Explodes)

Flash Point

(Explodes) (NIOSH, 2024)
explodes
? (Explodes)

Heavy Atom Count

16

Vapor Density

7.85 (Air = 1)
Relative vapor density (air = 1): 7.85

Density

1.654 at 68 °F (NTP, 1992) - Denser than water; will sink
1.654 at 20 °C/4 °C
1.65 g/cm³
1.65

LogP

1.6
1.6 (LogP)
log Kow = 1.60
1.60

Odor

Odorless

Decomposition

Heat of decomposition was determined as 5.1 kJ/g.
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
May explosively decompose on shock, friction, or concussion. Explodes on heating to 240 °C.
240 °C

Melting Point

177.6 °F (NTP, 1992)
80.1 °C
177.6 °F
176 °F

UNII

H43RF5TRM5

GHS Hazard Statements

H201: Explosive;
mass explosion hazard [Danger Explosives];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Explosive Agents

Mechanism of Action

... The hypothesis that 2,4,6-trinitrotoluene induces anemia by causing hemolysis through oxidative damage which is mediated by 2,4,6-trinitrotoluene and/or its metabolites ... is ... supported by the presence of methemoglobinemia, produced by the oxidation of the heme iron, observed when 2,4,6-trinitrotoluene was fed to rats at 300 mg/kg/day for 13 weeks ... to rats at 10 or 50 mg/kg/day for 24 months ... and to dogs at 32 mg/kg/day for 6 months ...
One of the proposed mechanisms of 2,4,6-trinitrotoluene-induced toxicity is an increase in free radical levels which occurs after exposure. Superoxide radicals and hydrogen peroxide were measured in mitochondria and microsomes from livers of monkeys treated with 0, 60, or 120 mg/kg/day of 2,4,6-trinitrotoluene for 12 weeks ... The amount of superoxide radicals was indirectly measured by the formation of adrenochrome from adrenalin, and hydrogen peroxide production was evaluated by the conversion of methanol to formaldehyde. There was a dose-dependent increase in superoxide radicals and hydrogen peroxide production in liver mitochondria and microsomes ... These findings were confirmed when mitochondria and microsomes obtained from various organs were treated in vitro with 0, 0.04, 0.2, or 1 mmol of 2,4,6-trinitrotoluene and then tested for adrenochrome and formaldehyde production. Different amounts of hydrogen peroxide were produced in the mitochondria of the various organs. The highest amount of hydrogen peroxide was present in the liver followed by brain, testicle, kidney cortex, and kidney medulla ...
A theory of the mechanism of toxicity by 2,4,6-trinitrotoluene is that the parent compound and some metabolic intermediates are active oxygen generators ... and are involved in lipid peroxidation in the liver and in oxygenation of the lens to form cataracts ...

Vapor Pressure

0.046 mmHg (NTP, 1992)
0.00000802 [mmHg]
8.02X10-6 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible
0.0002 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Explosive;Acute Toxic;Health Hazard;Environmental Hazard

Impurities

Tetranitromethane /is/ an impurity /of crude 2,4,6-trinitrotoluene/.
2,4,6-Trinitrotoluene is purified by the addn of a concn soln of sodium sulfite to extract isomers and impurities.

Other CAS

118-96-7

Absorption Distribution and Excretion

Trinitrotoluene (TNT) absorption was assessed in workers at two explosives factories by measuring urinary concentrations of dinitroaminotoluene dinitroaminotoluene metabolites. The range of atmospheric concentrations was 0.02-5.73 mg/cu m in static samples and <0.01 to 0.71 mg/cu m in personal samples. In postshift urine samples, the mean concentration of dinitroaminotoluene was 9.7 mg/l (standard deviation= 7.9, n= 219). TNT was shown to be absorbed rapidly during the exposure period. A wide variation among individuals in the rate of clearance of TNT metabolites was seen. For the group as a whole the daily mean urinary total dinitroaminotoluene concentrations in preshift samples were lower than those in postshift samples although in some cases higher concentrations of metabolites were seen in samples taken the morning after exposure. Urine samples collected after 17 days away from the workplace still showed detectable levels of dinitroaminotoluene (mean 0.06 mg dinitroaminotoluene/l) indicating that a proportion of TNT or its metabolites is slowly excreted.
... Two surveys of 2,4,6-trinitrotoluene-exposed workers /were performed/. Air concentrations of 2,4,6-trinitrotoluene were found to range from 0.6 to 4.0 mg/cu m. The urinary excretion of 2,6-dinitro-4-aminotoluene was 2.5 and 6.5 mg/L, respectively.
The disposition and metabolism of 2,4,6-trinitrotoluene (TNT) was studied in rats, mice, rabbits, and dogs following oral, dermal, or intratracheal administration of single doses of 14-C-ring labeled compound. The objective was to determine possible species and sex differences as a function of route of admin as a rationale for the design of chronic studies. TNT was absorbed in all species by all routes of admin with the most extensive absorption occurring after intratracheal instillation. Dermal absorption was the highest in rabbits followed by mice, rats, and dogs. Species differences in the rate of oral absorption could not be accurately assessed. Excretion was primarily in urine and to a lesser extent in feces. Extensive biliary excretion was also noted. Blood and tissue levels in females were generally higher than in males.
The substance can be absorbed into the body by inhalation of its aerosol, through the skin and by ingestion.
For more Absorption, Distribution and Excretion (Complete) data for 2,4,6-TRINITROTOLUENE (17 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of 2,4,6-trinitrotoluene (TNT) was studied in rats, mice, rabbits, and dogs following oral, dermal, or intratracheal admin of single doses of (14)C-ring labeled compound. TNT was extensively metabolized in all species; radioactivity was excreted in urine primarily as the glucuronide conjugates. Most metabolites were reduction products including the 2- and 4-hydroxylamine and 2- and 4-monoaminodinitro and 2,6- and 4,6-diaminomononitro derivatives. Trace quantities of TNT, trinitrobenzyl alcohol, and trinitrobenzoic acid were detected occasionally.
At levels of 1x10-4 to 1x10-3 g 2,6-dinitro-4-aminotoluene, the major known metabolite of TNT, was found in urine samples of munitions workers.
TNT undergoes both oxidative and reductive metabolism in animals and humans. The nitro groups are reduced through intermediate hydroxylamines to amines. The methyl group can be oxidized to an alcohol and an acid, both of which can be conjugated with glucuronic acid and excreted in the urine. 4-Amino-2,6-dinitrotoluene (4-A), 6- amino-2,4-dinitrotoluene, and 4-hydroxylamino-2,6- dinitrotoluene (4-HA) were found in the urine of rabbits fed TNT.
TNT itself as well as 2-amino-4,6- dinitrotoluene (2-A), 4-A, and 2,4-diamino-6- nitrotoluene were found in the urine of rats given TNT orally. 4-HA and 4-A were found in the urine of dogs fed TNT. 4-A, 2-A, hydroxylaminodinitrotoluenes, and diaminonitro compounds were found in the urine of TNT-exposed munitions workers.
For more Metabolism/Metabolites (Complete) data for 2,4,6-TRINITROTOLUENE (18 total), please visit the HSDB record page.
2,4,6-Trinitrotoluene rapidly and completely enters the body through inhalation or ingestion, but more slowly through the skin. Once 2,4,6-trinitrotoluene is in the blood, it travels throughout the body to all of the organs. When it reaches the liver, it breaks down and changes into several different substances, such as 4-aminodinitrotoluene, 2-aminodinitrotoluene and 2,4-diamino-6-nitrotoluene. Most of these substances travel in the blood until they reach the kidneys. Almost all of the 2,4,6-trinitrotoluene that enters the body breaks down and leaves the body in the urine within 24 hours. (L132)

Use Classification

Hazard Classes and Categories -> Carcinogens, Flammable - 4th degree, Reactive - 4th degree

Methods of Manufacturing

PREPARED BY NITRATION OF TOLUENE WITH MIXED ACID (NITRIC ACID + SULFURIC ACID) IN THREE STEPS OR BY CONTINUOUS FLOW ACCORDING TO THE SCHMID-MEISSNER & BIAZI PROCESSES
Bofors Norell process ... includes both continuous nitration of toluene or mononitrotoluene to trinitrotoluene and continuous crystallization ... from dilute nitric acid.
The Swedish Nobel Chematur Process as modified by Canadian Industry LTD (using sodium sulfate instead of nitric acid in the purification step) ... was /futher modified and/ resulted in the first continuous operation of 2,4,6-trinitrotoluene manufacture in the United States in 1968 at Radford Army Ammunition Plant.
Nitration of toluene with mixed acid. Small amounts of the 2,3,4-and 2,4,5-isomers are produced which may be removed by washing with aqueous sulfite solution.
For more Methods of Manufacturing (Complete) data for 2,4,6-TRINITROTOLUENE (6 total), please visit the HSDB record page.

General Manufacturing Information

Explosives Manufacturing
Benzene, 2-methyl-1,3,5-trinitro-: ACTIVE
TRINITROTOLUENE EXISTS IN 5 ISOMERS; 2,4,6-TRINITROTOLUENE IS THE MOST COMMONLY USED
Trinitrobenzene occurs as a by-product of trinitrotoluene (TNT) production and as a contaminant in water systems where it is formed by photolysis of TNT.
Small amounts of the 2,3,4- and 2,4,5-isomers are produced /by the Schmid-Meissner and Biazi processes/, which can be removed by washing with aqueous sodium sulfite solution.
Numerous other compounds are also formed during the nitration of toluene including unsymmetrical isomers of 2,4,6-trinitrotoluene, and oxidation products such as tetranitromethane, nitrobenzoic acid, nitrocresol, and partially nitrated toluenes ...
Vapors are toxic ... Can be distilled under reduced pressure ... Must be detonated by high velocity initiator such as nitramine or by efficient concussion.

Analytic Laboratory Methods

TOTAL NITROGEN IN TRINITROTOLUENE MANUFACTURING WASTEWATERS WAS DETERMINED BY AUTOMATED CD REDN METHOD.
A GAS CHROMATOGRAPHY & AN AUTOMATED COLORIMETRIC METHOD FOR DETERMINING TRINITROTOLUENE IN WASTE WATER WERE COMPARED.
Explosive components (including trinitrotoluene) were determined by high performance liquid chromatography at a pendent mercury drop electrode.
The determination of trinitrotoluene vapors by chemiluminescence and the effect of NADHoxidase in the TNTase reagent are discussed.
For more Analytic Laboratory Methods (Complete) data for 2,4,6-TRINITROTOLUENE (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

A high-performance liquid chromatography-mass spectrometry procedure is described for detn of 2,4,6-trinitrotoluene and its metabolites /in rabbit blood samples/. RP-8 reverse-phase columns were used for high-performance liquid chromatography sepn; acetonitrile-water of different concns was used as the mobile phase, and the UV detector wavelength was 214 nm.

Storage Conditions

Fireproof. Separated from initiator explosives, food and feedstuffs, incompatible materials. See Chemical Dangers. Well closed.

Interactions

The mixture of the two compounds is designated as LAP (load, assemble, and pack) mixture. The ratio of 2,4,6-trinitrotoluene and 1,3,5-trinitrohexahydro-1,3,5-triazine (RDX) in the LAP mixture in this study was 1.6:1. Acute oral toxicity of the LAP mixture was investigated in rats, mice, and rabbits. The results indicate that there was a distinct species difference regarding acute oral toxicity after exposure to the LAP mixture. The acute oral LD50 values indicate that rats were more susceptible to toxic effects of the LAP mixture than to 2,4,6-trinitrotoluene alone. The opposite was true for mice ... LAP applied to the eyes of rabbits produced conjunctivitis, iritis, and/or corneal opacity. Intermediate oral toxicity was determined in a 90-day exposure study in rats, mice, and dogs. The results indicate that the main target organs for LAP toxicity are the same as those for 2,4,6-trinitrotoluene, namely blood and liver. Mild-to-moderate hemolytic anemia, enlarged spleens and livers, hemosiderosis of the spleen, and colored urine were common effects of intermediate exposure to LAP seen in all three species. LAP-induced testicular atrophy (dogs and rats), uterine hypoplasia (rats), and numerous neurological signs (dogs) were also observed. These observations indicate that 2,4,6-trinitrotoluene was the principal, but not the only factor, contributing to the intermediate oral toxicity of LAP; some of the observed toxicity is due to RDX .

Dates

Last modified: 08-15-2023

Simultaneous detection and quantification of explosives by a modified hollow cathode discharge ion source

Ahsan Habib, Lei Bi, Luhong Wen
PMID: 34215084   DOI: 10.1016/j.talanta.2021.122596

Abstract

Detection of explosives at trace levels is crucial for security purposes because of increasing worldwide terrorist threats at public places. Previously, a hollow cathode discharge (HCD) ion source has been fabricated for detection of explosives. Recently, the HCD ion source has been modified for a dual pressures operating system and coupled to a linear ion trap MS to analyze explosives simultaneously. Here, trinitrotoluene (TNT), nitroglycerin (NG), pentaerythritol tetranitrate (PETN) and 1,3,5-trinitroperhydro-1,3,5-triazine (RDX) were taken as model explosive compounds and the mass spectra were recorded in the negative mode ionization. At the higher ion source pressure (~28.0-30.0 Torr), NG, PETN and RDX gave adduct ions with the NO
ion while TNT showed the [TNT + NO
-HNO
]
(m/z 242) simultaneously. However, NG and PETN did not give any ion signals at the lower ion source pressure (~0.8-1.0 Torr) while TNT exhibited its molecular ion, [TNT]
(m/z 227), as a major ion through electron attachment and RDX showed fragment ions that followed electron capture dissociation concurrently. The modified HCD ion source exhibited better sensitivity in simultaneous detection and quantification of the explosives. The NO
and NO
as reagent ions in the air HCD plasma form stable adduct ions with the NG, PETN and RDX even with TNT at the higher temperature (140-200 °C). The formation of the NO
, NO
in the HCD plasma also causes the formation of [TNT-H]
(m/z 226) at the higher ion source pressure. The inner metallic surface of the hollow tube assists the Birch reduction type reaction that results in the formation of hydride ion of the TNT, [TNT + H]
(m/z 228). No significant difference in the spectral pattern for simultaneous and individual measurements for the explosives was observed at the higher ion source pressure. Therefore, it may conclude that the present modified HCD ion source can be used for simultaneous detection and quantification of the explosive compounds at trace and/or ultra-trace levels using air as a carrier gas.


An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads

Tian Qiao, Soohyun Kim, Wonmok Lee, Hyunjung Lee
PMID: 34164639   DOI: 10.1039/d1an00510c

Abstract

The detection of explosive nitroaromatic compounds has caused worldwide concern for human safety. In this study, we introduce a fluorescent biosensor based on porous biocompatible microspheres loaded with a bioreporter for the detection of nitroaromatic compounds. Poly(lactic-co-glycolic acid) microbeads were designed as biosensors embedded with the bacterial bioreporters. The genetically engineered bacterial bioreporter can express a green fluorescent protein in response to nitroaromatic compounds (e.g., trinitrotoluene and dinitrotoluene). The modified surface structure in microbeads provides a large surface area, as well as easy penetration, and increases the number of attached bioreporters for enhanced fluorescent signals of biosensors. Moreover, the addition of the M13 bacteriophage in open porous microbeads significantly amplified the fluorescence signal for detection by the π-π interaction between peptides in the M13 bacteriophage and nitroaromatic compounds. The modification of the surface morphology, as well as the genetically engineered M13 phage, significantly amplifies the fluorescence signal, which makes the detection of explosives easier, and has great potential for the stand-off remote sensing of TNT buried in the field.


Sensitive detection of 2,4,6-trinitrotoluene utilizing fluorescent sensor from carbon dots and reusable magnetic core-shell nanomaterial

Yongli Liu, Qingxiang Zhou, Yalin Wu, Shuangying Li, Yi Sun, Xueying Sheng, Yali Zhan, Jingyi Zhao, Jinghan Guo, Boyao Zhou
PMID: 34215116   DOI: 10.1016/j.talanta.2021.122498

Abstract

Carbon dots have been a promising nano-carbon material with many advantages, and attracted many more attentions. This study designed a new chemosensor integrating the strong fluorescent property of carbon dots and the magnetism of amino-functionalized magnetic core-shell nanomaterial, Fe@SiO
-NH
for determination of 2,4,6-trinitrotoluene (TNT). In this system, fluorescent carbon dots interacted with amino groups on the surface of amino-functionalized magnetic core-shell nanomaterial leading to fluorescence quenching of carbon dots, appearance of TNT competitively replaced of carbon dots on the surface of the magnetic material through forming a Meisenheimer complex. This sensor exhibits excellent selectivity and sensitivity for TNT, and which provided a good dynamic linear range for TNT from 10 to 2000 ng mL
. The experiments demonstrate a low detection limit of 2.15 ng mL
. The intra-day precisions for 25, 100 and 500 ng mL
were 4.6, 2.3 and 0.5% (RSD, n = 6), inter-day precisions for 25, 100 and 500 ng mL
were 4.2, 2.5 and 0.9% (RSD, n = 6), respectively. The developed sensor was validated with river water, dust, and soil samples, and the achieved spiked recoveries were immensely satisfied from 98.1% to 102.0%. The Fe@SiO
-NH
possessed excellent reusability. This sensor exhibits that it is simple, sensitive and selective, and will be a vital analytical tool for TNT in many fields.


Cholesterol lowering in secondary prevention: Could do better

Paul N Durrington, Handrean Soran
PMID: 33810859   DOI: 10.1016/j.atherosclerosis.2021.03.017

Abstract




Monodisperse amino-modified nanosized zero-valent iron for selective and recyclable removal of TNT: Synthesis, characterization, and removal mechanism

Jing Li, Qingxiang Zhou, Miao Li, Yongli Liu, Qinan Song
PMID: 33743920   DOI: 10.1016/j.jes.2020.10.009

Abstract

Nitroaromatic explosives are major pollutants produced during wars that cause serious environmental and health problems. The removal of a typical nitroaromatic explosive, 2,4,6-trinitrotoluene (TNT), from aqueous solution, was conducted using a new recyclable magnetic nano-adsorbent (Fe@SiO
NH
). This adsorbent was prepared by grafting amino groups onto Fe@SiO
particles with a well-defined core-shell structure and demonstrated monodispersity in solution. The removal performance of the nano-adsorbent towards TNT was found to be 2.57 and 4.92 times higher than that towards two analogous explosives, 2,4-dinitrotoluene (2,4-DNT) and 2-nitrotoluene (2-NT), respectively, under neutral conditions. The difference in the removal performance among the three compounds was further compared in terms of the effects of different conditions (pH value, ionic strength, humic acid concentration, adsorbent modification degree and dosage, etc.) and the electrostatic potential distributions of the three compounds. The most significant elevation is owing to modification of amino on Fe@SiO
which made a 20.7% increase in adsorption efficiency of TNT. The experimental data were well fit by the pseudo-second-order kinetic model and the Freundlich adsorption isotherm model, indicating multilayer adsorption on a heterogeneous surface. The experimental results and theoretical considerations show that the interactions between Fe@SiO
NH
NPs and TNT correspond to dipole-dipole and hydrophobic interactions. These interactions should be considered in the design of an adsorbent. Furthermore, the adaptability to aqueous environment and excellent regeneration capacity of Fe@SiO
NH
NPs makes these remediation materials promising for applications.


Distribution and migration characteristics of dinitrotoluene sulfonates (DNTs) in typical TNT production sites: Effects and health risk assessment

Wenchu Zhao, Xiao Yang, Aixi Feng, Xiulan Yan, Lingqing Wang, Tao Liang, Juan Liu, Huansong Ma, Yaoyu Zhou
PMID: 33740743   DOI: 10.1016/j.jenvman.2021.112342

Abstract

The production of 2,4,6-trinitrotoluene (TNT) produces a great deal of waste water, and dinitrotoluene sulfonates (DNTs) are the main pollutants in its waste. This paper presents a pilot investigation on the geochemical transformation of DNTs affected by historical wastewater spillage from a typical TNT production company in Northwest China. In the horizontal direction, DNTs diffused from the evaporation pond to the surrounding area of the site, and the concentration of DNTs in the evaporation pond surface soil exceeded 1000 mg/kg. The horizontal distribution of DNTs in the site showed a migration trend to the east and south of evaporation, which was consistent with the terrain of high northwest and low southeast of the site. Due to the high water solubility of pollutants, water flow is the main driving force for the horizontal distribution of DNTs. In the vertical direction, the concentration of pollutants gradually increased with the depth of the soil. DNTs are mainly adsorbed in the third layer (6.0-8.0 m). It can be seen that the accumulation of the 2,4-DNTs-3-SO
is obviously larger than that of the 2,4-DNTs-5-SO
, which may be related to the steric hindrance effect of sulfonic acid groups in the two isomers. Results showed DNTs distribution strongly linked to soil physicochemical properties and the migration of DNTs in soil exhibited obvious heterogeneity in time and space. The carcinogenic risks in surface soil (0-1.5 m) and lower soil (1.5-6.0 m, 6.0-8.0 m) are all higher than 1✕10
; non-carcinogenic risk surface soil (0-1.5 m) is 4.011✕10, which is greater than 1, indicating that they may cause certain harm to the human body. Meanwhile, this study presented a pioneering investigation for the contamination and geochemical transfer of DNTs.


Enhanced phytoremediation of TNT and cobalt co-contaminated soil by AfSSB transformed plant

Jian-Jie Gao, Ri-He Peng, Bo Zhu, Yong-Sheng Tian, Jing Xu, Bo Wang, Xiao-Yan Fu, Hong-Juan Han, Li-Juan Wang, Fu-Jian Zhang, Wen-Hui Zhang, Yong-Dong Deng, Yu- Wang, Zhen-Jun Li, Quan-Hong Yao
PMID: 34119926   DOI: 10.1016/j.ecoenv.2021.112407

Abstract

2,4,6-trinitrotoluene (TNT) and cobalt (Co) contaminants have posed a severe environmental problem in many countries. Phytoremediation is an environmentally friendly technology for the remediation of these contaminants. However, the toxicity of TNT and cobalt limit the efficacy of phytoremediation application. The present research showed that expressing the Acidithiobacillus ferrooxidans single-strand DNA-binding protein gene (AfSSB) can improve the tolerance of Arabidopsis and tall fescue to TNT and cobalt. Compared to control plants, the AfSSB transformed Arabidopsis and tall fescue exhibited enhanced phytoremediation of TNT and cobalt separately contaminated soil and co-contaminated soil. The comet analysis revealed that the AfSSB transformed Arabidopsis suffer reduced DNA damage than control plants under TNT or cobalt exposure. In addition, the proteomic analysis revealed that AfSSB improves TNT and cobalt tolerance by strengthening the reactive superoxide (ROS) scavenging system and the detoxification system. Results presented here serve as strong theoretical support for the phytoremediation potential of organic and metal pollutants mediated by single-strand DNA-binding protein genes. SUMMARIZES: This is the first report that AfSSB enhances phytoremediation of 2,4,6-trinitrotoluene and cobalt separately contaminated and co-contaminated soil.


Bacterial bioreporters for the detection of trace explosives: performance enhancement by DNA shuffling and random mutagenesis

Etai Shpigel, Benjamin Shemer, Tal Elad, Anat Glozman, Shimshon Belkin
PMID: 33942130   DOI: 10.1007/s00253-021-11290-2

Abstract

Landmines and other explosive remnants of war pose a global humanitarian problem that claims numerous casualties long after the conflict has ended. As there are no acceptable methodologies for the remote discovery of such devices, current detection practices still require the risky presence of personnel in the minefield. We have recently described bacterial sensor strains capable of reporting the existence of 2,4-dinitrotoluene (DNT) vapors in the soil above 2,4,6-trinitrotoluene (TNT)-based landmines, by generating a bioluminescent or a fluorescent signal. This may allow the identification of landmine location by remote imaging of an area over which the bacteria have been spread. In the study reported herein, we have improved the DNT-detection capabilities of these sensor strains by combining two DNT-responsive Escherichia coli gene promoters, yqjF and azoR, and subjecting them to three cycles of random mutagenesis by error-prone PCR, combined with segmentation and rearrangement ("DNA shuffling"). The activity of selected modified promoters was evaluated with the Aliivibrio fischeri and Photobacterium leiognathi luxCDABEG gene cassettes as the bioluminescent reporters, exhibiting a ten-fold background reduction that has led to a three-fold decrease in detection threshold. Signal intensity was further enhanced by modifying the ribosomal binding site of the yqjF gene promoter. The superior DNT detection capabilities on a solid matrix by the improved sensor strain were demonstrated. KEY POINTS: • Performance of microbial sensor strains for buried explosives was molecularly enhanced. • Manipulations included random mutagenesis, "DNA shuffling," and RBS reprogramming. • The re-engineered constructs exhibited superior detection of trace explosives.


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